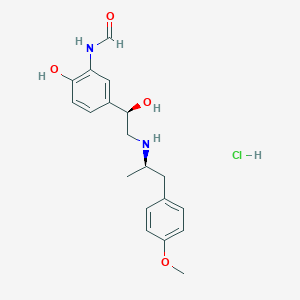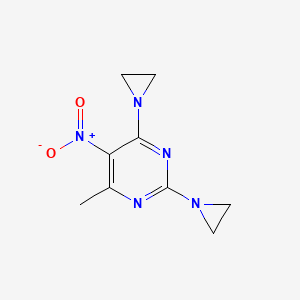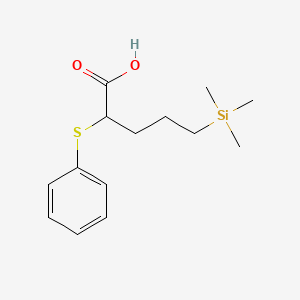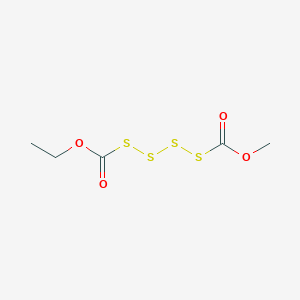
Ethyl methyl tetrasulfane-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl methyl tetrasulfane-1,4-dicarboxylate is a sulfur-containing organic compound characterized by the presence of four sulfur atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl tetrasulfane-1,4-dicarboxylate typically involves the reaction of ethyl methyl sulfide with sulfur dichloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired tetrasulfane compound. The general reaction scheme is as follows:
[ \text{C}_2\text{H}_5\text{SCH}_3 + \text{S}_2\text{Cl}_2 \rightarrow \text{C}_2\text{H}_5\text{S}_4\text{CH}_3 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl methyl tetrasulfane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols and disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted tetrasulfane derivatives.
Applications De Recherche Scientifique
Ethyl methyl tetrasulfane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfur-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl methyl tetrasulfane-1,4-dicarboxylate involves its interaction with biological molecules, such as proteins and enzymes. The compound can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways and processes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Ethyl methyl tetrasulfane-1,4-dicarboxylate can be compared with other sulfur-containing compounds, such as:
Dimethyl disulfide: Contains two sulfur atoms and is used as a flavoring agent and in pest control.
Diethyl disulfide: Similar to dimethyl disulfide but with ethyl groups, used in organic synthesis.
Tetrathiane: Contains four sulfur atoms in a ring structure, used in the synthesis of sulfur-containing polymers.
The uniqueness of this compound lies in its linear tetrasulfane structure, which imparts distinct chemical properties and reactivity compared to cyclic or shorter-chain sulfur compounds.
Propriétés
Numéro CAS |
88766-55-6 |
|---|---|
Formule moléculaire |
C5H8O4S4 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
methyl (ethoxycarbonyltetrasulfanyl)formate |
InChI |
InChI=1S/C5H8O4S4/c1-3-9-5(7)11-13-12-10-4(6)8-2/h3H2,1-2H3 |
Clé InChI |
SYXCUVHJJMDLHW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)SSSSC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
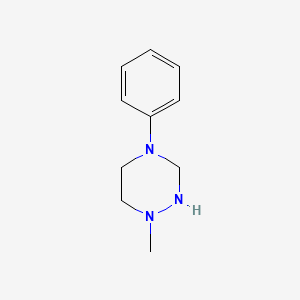
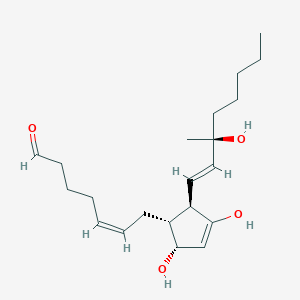
![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
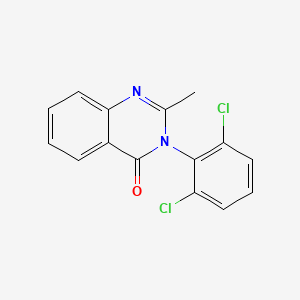
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14147879.png)
